molecular formula C19H22N4O2 B2749286 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one CAS No. 2034369-10-1

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one

Katalognummer B2749286
CAS-Nummer: 2034369-10-1
Molekulargewicht: 338.411
InChI-Schlüssel: OXTLIAKITFLMRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one” is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . This makes it useful as a prophylactic and/or therapeutic agent for diseases associated with these kinases, particularly cancer .


Synthesis Analysis

The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide . The reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures gives the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one core . The molecule also contains a morpholino group and a phenylpropan-1-one group .

Wissenschaftliche Forschungsanwendungen

Fibroblast Growth Factor Receptor Inhibitors

This compound has been reported as a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . The compound exhibited potent FGFR inhibitory activity, inhibited breast cancer cell proliferation, induced apoptosis, and significantly inhibited the migration and invasion of cancer cells .

Cancer Therapeutics

Abnormal activation of FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, this compound could be used in the development of cancer therapeutics .

Synthesis of Pyrrolo[1,2-a]pyrimidines

The compound can be used in the synthesis of pyrrolo[1,2-a]pyrimidines . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Aggregation-Induced Emission Enhancement (AIEE)

The compound exhibits unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could be useful in the development of new materials and devices, such as organic light-emitting diodes (OLEDs), bioimaging probes, and chemosensors .

Development of Pharmaceuticals and Agrochemicals

Pyrroles, which are prevalent key motifs in bioactive natural molecules, have diverse applications in therapeutically active compounds . Therefore, this compound could be used in the development of innovative pharmaceuticals and agrochemicals .

Synthesis of Polysubstituted NH-Pyrroles

The compound can be used in the synthesis of polysubstituted NH-pyrroles . These NH-pyrroles have been synthesized using a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation .

Zukünftige Richtungen

The compound’s inhibitory activity against certain kinases and its potential use as a therapeutic agent for diseases associated with these kinases, particularly cancer , suggest that it could be a subject of future research in medicinal chemistry. Further studies could explore its synthesis, reactivity, mechanism of action, and safety profile in more detail.

Eigenschaften

IUPAC Name

1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-5,12H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTLIAKITFLMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.